

Application Notes and Protocols: Assessing Dydrogesterone's Impact on Endometrial Receptivity In Vitro

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Compound of Interest		
Compound Name:	Dydrogesterone	
Cat. No.:	B1671002	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endometrial receptivity is a transient state in which the uterine lining is receptive to embryo implantation, a critical step for a successful pregnancy. This "window of implantation" is primarily regulated by the steroid hormones estrogen and progesterone. **Dydrogesterone**, a synthetic retro-progesterone, is orally active and highly selective for the progesterone receptor, making it a subject of significant interest in therapies aimed at improving endometrial receptivity.[1] These application notes provide a detailed protocol for assessing the impact of **dydrogesterone** on endometrial receptivity in an in vitro model using the Ishikawa human endometrial adenocarcinoma cell line. This cell line is a well-established model for studying endometrial epithelial cell function as it expresses both estrogen and progesterone receptors. [2][3][4][5]

Key Experiments

This protocol outlines the following key experiments to evaluate the effect of **dydrogesterone** on endometrial receptivity:

• Cell Culture and Hormone Treatment: Culturing Ishikawa cells and treating them with estradiol to mimic the proliferative phase, followed by **dydrogesterone** treatment to induce a



receptive-like state.

- Quantitative Real-Time PCR (qRT-PCR): To quantify the expression of key endometrial receptivity markers, including Homeobox A10 (HOXA10), Forkhead Box O1 (FOXO1), and Integrin Subunit Alpha V (ITGAV) and Beta 3 (ITGB3).
- Protein Expression Analysis (Western Blot): To assess the protein levels of key receptivity markers.

Experimental Protocols Ishikawa Cell Culture and Hormone Treatment

Materials:

- Ishikawa human endometrial adenocarcinoma cell line
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin (Complete Medium)
- Phenol red-free DMEM supplemented with 10% charcoal-stripped FBS (cs-FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin (Hormone-depleted Medium)
- Estradiol (E2)
- Dydrogesterone
- Progesterone (P4) (as a positive control)
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- Cell culture flasks and plates

Protocol:



- Cell Culture: Culture Ishikawa cells in Complete Medium in a humidified incubator at 37°C with 5% CO2.
- Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a suitable density.
- Hormone Priming and Treatment:
 - Seed Ishikawa cells in 6-well plates in Complete Medium.
 - Once cells reach 50-60% confluency, replace the medium with Hormone-depleted Medium for 24 hours to wash out any residual hormones.
 - Estradiol Priming: Treat the cells with 10 nM Estradiol in Hormone-depleted Medium for
 48-72 hours to mimic the proliferative phase and upregulate progesterone receptors.
 - **Dydrogesterone**/Progesterone Treatment: After estradiol priming, replace the medium with fresh Hormone-depleted Medium containing one of the following treatments:
 - Vehicle control (e.g., 0.1% ethanol)
 - **Dydrogesterone** (e.g., 10 nM, 100 nM, 1 μM)
 - Progesterone (100 nM) as a positive control
 - Incubate the cells for 24-48 hours.

Quantitative Real-Time PCR (qRT-PCR) for Endometrial Receptivity Markers

Materials:

- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix



- Primers for target genes (HOXA10, FOXO1, ITGAV, ITGB3) and a housekeeping gene (e.g., GAPDH, ACTB)
- qRT-PCR instrument

Protocol:

- RNA Extraction: Following hormone treatment, lyse the cells directly in the culture wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize cDNA from 1 μg of total RNA using a cDNA synthesis kit.
- qRT-PCR:
 - Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
 - Perform the qPCR reaction using a standard thermal cycling protocol.
 - \circ Analyze the data using the 2- $\Delta\Delta$ CT method to determine the relative gene expression levels.

Western Blot for Protein Expression Analysis

Materials:

- RIPA buffer with protease inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)



- Primary antibodies against HOXA10, FOXO1, Integrin ανβ3, and a loading control (e.g., β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Protocol:

- Protein Extraction: Lyse the hormone-treated cells with RIPA buffer to extract total protein.
- Protein Quantification: Determine the protein concentration using a BCA protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Relative mRNA Expression of Endometrial Receptivity Markers in Ishikawa Cells Treated with **Dydrogesterone**.



Treatment Group	HOXA10 (Fold Change)	FOXO1 (Fold Change)	ITGAV (Fold Change)	ITGB3 (Fold Change)
Vehicle Control	1.0	1.0	1.0	1.0
Dydrogesterone (10 nM)	Data	Data	Data	Data
Dydrogesterone (100 nM)	Data	Data	Data	Data
Dydrogesterone (1 μM)	Data	Data	Data	Data
Progesterone (100 nM)	Data	Data	Data	Data

Data should be presented as mean \pm standard deviation from at least three independent experiments. Statistical significance should be indicated.

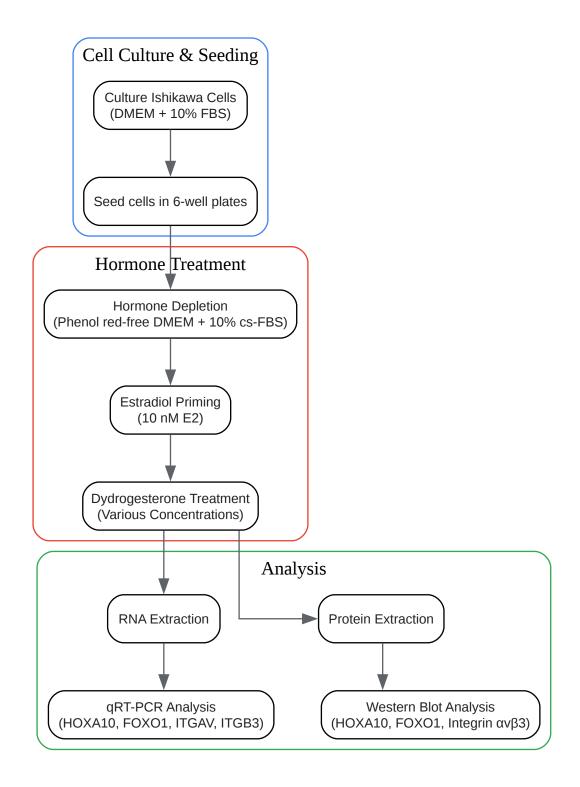
Table 2: Relative Protein Expression of Endometrial Receptivity Markers in Ishikawa Cells Treated with **Dydrogesterone**.

Treatment Group	HOXA10 (Relative Density)	FOXO1 (Relative Density)	Integrin ανβ3 (Relative Density)
Vehicle Control	1.0	1.0	1.0
Dydrogesterone (100 nM)	Data	Data	Data
Progesterone (100 nM)	Data	Data	Data

Data should be presented as mean \pm standard deviation from at least three independent experiments. Statistical significance should be indicated.

Visualizations

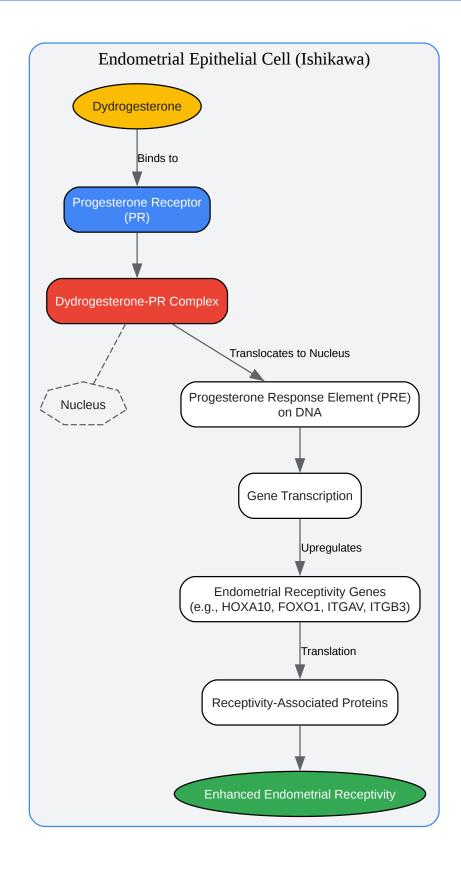




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Caption: Experimental workflow for assessing **dydrogesterone**'s impact on endometrial receptivity.





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Caption: Proposed signaling pathway of **dydrogesterone** in enhancing endometrial receptivity.



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